

Determining the Crystal Structure of Nickel(III) Oxide: A Technical Guide

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Compound of Interest

Compound Name: Nickel(III) oxide

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This in-depth technical guide provides a comprehensive overview of the methodologies and findings related to the crystal structure determination of **Nickel(III) oxide** (Ni_2O_3). The information presented herein is intended to support research and development efforts where the structural properties of this material are of interest.

Introduction to Nickel(III) Oxide Crystal Structure

Nickel(III) oxide, a compound with the formula Ni_2O_3 , is a material of significant interest in various applications, including catalysis and energy storage.^[1] A thorough understanding of its crystal structure is fundamental to elucidating its physical and chemical properties and for the rational design of new materials. The determination of the crystal structure of Ni_2O_3 has been approached through various synthesis methods and analytical techniques, with X-ray diffraction (XRD) being the primary tool for structural elucidation.

The literature predominantly reports a hexagonal crystal structure for Ni_2O_3 , frequently referenced by the Joint Committee on Powder Diffraction Standards (JCPDS) card number 14-0481.^{[2][3][4][5][6][7][8][9]} However, theoretical calculations have also predicted a stable monoclinic structure. This guide will present the crystallographic data available for both phases.

Crystallographic Data of Nickel(III) Oxide

The quantitative data for the two primary reported crystal structures of **Nickel(III) oxide** are summarized below for comparative analysis.

Hexagonal Crystal Structure (Experimental)

The hexagonal phase is the most commonly reported experimental structure for Ni_2O_3 . There is some variance in the reported lattice parameters in the literature.

Parameter	Value (Reference 1)	Value (Reference 2)
Crystal System	Hexagonal	Hexagonal
Space Group	$P6_3mc$ (No. 186)	-
Lattice Constant (a)	3.26 Å	4.61 Å
Lattice Constant (c)	5.61 Å	5.61 Å

References:[\[4\]](#)[\[5\]](#)

Table 1: Crystallographic Data for Hexagonal Ni_2O_3 .

The following table lists the observed X-ray diffraction peaks for hexagonal Ni_2O_3 corresponding to JCPDS card number 14-0481.

2θ (degrees)	Miller Indices (hkl)
31.82	(002)
39.52	(102)
53.05	(112)
60.23	(202)
63.76	(004)

References:[\[3\]](#)[\[4\]](#)

Table 2: X-ray Diffraction Peaks for Hexagonal Ni_2O_3 .

Monoclinic Crystal Structure (Theoretical)

The Materials Project has reported a theoretically calculated monoclinic structure for Ni_2O_3 . This provides a complete set of atomic coordinates and bond information.

Parameter	Value
Crystal System	Monoclinic
Space Group	Cc (No. 9)
Lattice Constant (a)	9.47 Å
Lattice Constant (b)	5.57 Å
Lattice Constant (c)	5.99 Å
Lattice Angle (β)	123.09°

Reference:[[10](#)]

Table 3: Crystallographic Data for Monoclinic Ni_2O_3 .

Atomic Positions for Monoclinic Ni_2O_3 :

Atom	Wyckoff Symbol	x	y	z
Ni	4a	0.911625	0.906562	0.500077
Ni	4a	0.754592	0.416294	0.509206
O	4a	0.809102	0.902297	0.12866
O	4a	0.126624	0.954487	0.134383
O	4a	0.439699	0.90301	0.102675

Reference:[[10](#)]

Table 4: Atomic Coordinates for Monoclinic Ni_2O_3 .

Selected Bond Lengths in Monoclinic Ni_2O_3 :

Bond	Length (Å)
Ni-O	1.80 - 1.90

Reference:

Table 5: Ni-O Bond Distances in Monoclinic Ni_2O_3 .

Experimental Protocols

The successful determination of the crystal structure of Ni_2O_3 is critically dependent on the synthesis of high-quality material and the precise application of characterization techniques.

Synthesis of Nickel(III) Oxide

Several methods have been employed for the synthesis of Ni_2O_3 , each with its own advantages.

3.1.1. Simple Chemical Precipitation

This method is valued for its simplicity and cost-effectiveness.

- **Precursor Preparation:** Dissolve Nickel Chloride Hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) in distilled water at room temperature.
- **Precipitation:** Add a solution of Potassium Hydroxide (KOH) dropwise to the nickel chloride solution while stirring until a pH of 8 is achieved.
- **Reaction:** Heat the mixture on a hot plate with magnetic stirring at 250°C for 2 hours. A green solution indicates the formation of Ni_2O_3 .[\[3\]](#)
- **Product Recovery:** Allow the solution to cool to room temperature. The final product can be collected and stored for further analysis.

3.1.2. Sol-Gel Method

The sol-gel technique allows for the synthesis of nanostructured materials.

- **Sol Formation:** Dissolve a nickel precursor, such as Nickel(II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$), in a suitable solvent like ethanol.
- **Gelation:** Add a gelling agent, for example, a solution of NaOH in ethanol, dropwise to the nickel solution with continuous stirring. This initiates hydrolysis and condensation reactions, leading to the formation of a gel.
- **Aging:** The gel is typically aged for a period to allow for the completion of the condensation process.
- **Drying and Calcination:** The gel is filtered, washed, and dried. Subsequently, it is calcined at a specific temperature (e.g., 290°C) to yield the final Ni_2O_3 powder.

3.1.3. Spray Pyrolysis

This technique is suitable for depositing thin films of Ni_2O_3 .

- **Precursor Solution:** Prepare a solution containing a soluble nickel salt, such as nickel nitrate, in a suitable solvent (e.g., deionized water).
- **Deposition:** The solution is atomized into fine droplets and sprayed onto a pre-heated substrate (e.g., glass).
- **Pyrolysis:** Upon contact with the hot substrate, the droplets undergo pyrolysis, where the solvent evaporates and the precursor decomposes to form a thin film of Ni_2O_3 .
- **Annealing:** The deposited film is often annealed at a specific temperature to improve its crystallinity and adhesion to the substrate.

X-ray Diffraction (XRD) Analysis

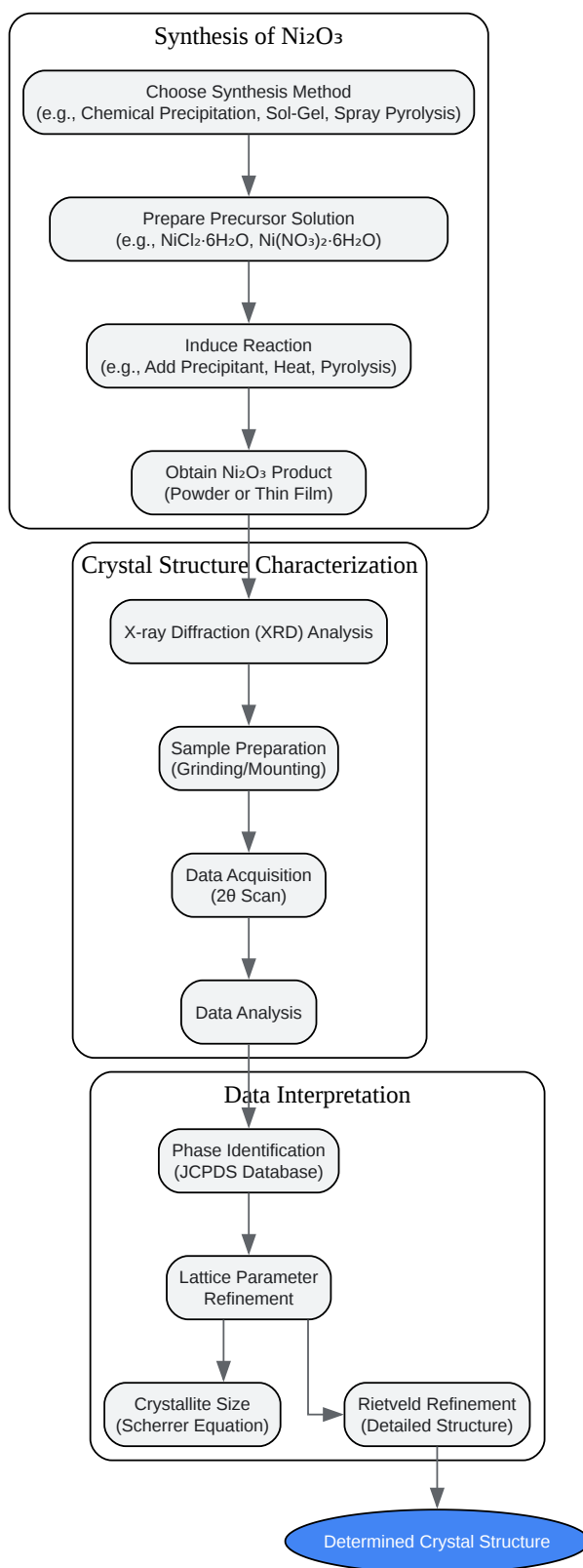
XRD is the cornerstone technique for crystal structure determination.

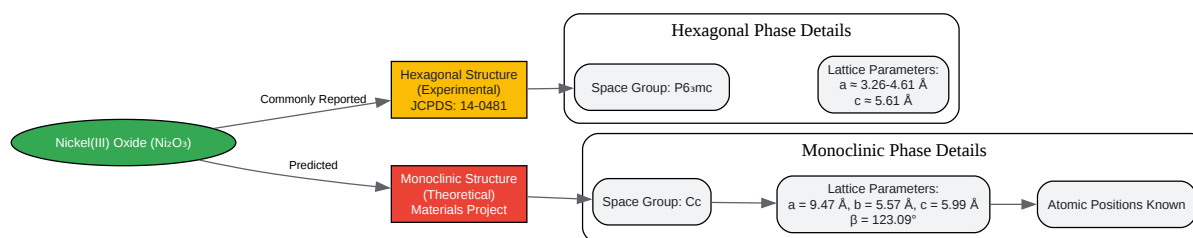
- **Sample Preparation:** The synthesized Ni_2O_3 powder is finely ground to ensure random orientation of the crystallites. For thin films, the sample is mounted directly.

- Instrument Setup: A powder X-ray diffractometer equipped with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$) is commonly used. Typical operating parameters are 40 kV and 30 mA.[3]
- Data Collection: The sample is scanned over a 2θ range (e.g., 20° to 80°) with a specific step size and dwell time.
- Data Analysis:
 - Phase Identification: The positions and relative intensities of the diffraction peaks in the obtained pattern are compared with standard diffraction patterns from a database, such as the JCPDS database, to identify the crystalline phases present.
 - Lattice Parameter Refinement: The precise lattice parameters of the identified phase are determined by refining the positions of the diffraction peaks.
 - Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.
 - Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement can be performed. This involves fitting the entire experimental diffraction pattern with a calculated pattern based on a structural model, allowing for the refinement of atomic positions, site occupancies, and other structural parameters.

Visualizations

The following diagrams illustrate the workflow for the crystal structure determination of **Nickel(III) Oxide** and the logical relationship between its reported crystal structures.





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